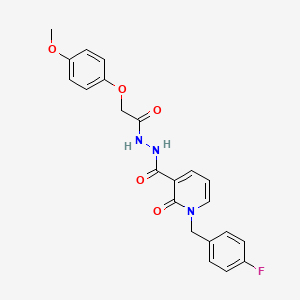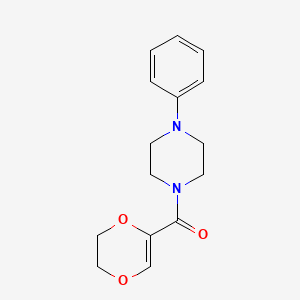
(5,6-Dihydro-1,4-dioxin-2-yl)(4-phenylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,6-Dihydro-1,4-dioxin-2-yl)(4-phenylpiperazin-1-yl)methanone, also known as DPPE, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. DPPE is a synthetic compound that is used in scientific research to explore its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
Mécanisme D'action
The exact mechanism of action of (5,6-Dihydro-1,4-dioxin-2-yl)(4-phenylpiperazin-1-yl)methanone is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. (5,6-Dihydro-1,4-dioxin-2-yl)(4-phenylpiperazin-1-yl)methanone may also modulate the activity of other neurotransmitter systems, such as the dopamine and glutamate systems.
Biochemical and Physiological Effects
(5,6-Dihydro-1,4-dioxin-2-yl)(4-phenylpiperazin-1-yl)methanone has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to reduce the rewarding effects of drugs such as cocaine and methamphetamine. (5,6-Dihydro-1,4-dioxin-2-yl)(4-phenylpiperazin-1-yl)methanone may also have neuroprotective effects, as it has been shown to reduce neuronal damage in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (5,6-Dihydro-1,4-dioxin-2-yl)(4-phenylpiperazin-1-yl)methanone in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities with high purity. (5,6-Dihydro-1,4-dioxin-2-yl)(4-phenylpiperazin-1-yl)methanone is also relatively stable and can be stored for extended periods of time. One limitation is that the exact mechanism of action of (5,6-Dihydro-1,4-dioxin-2-yl)(4-phenylpiperazin-1-yl)methanone is not fully understood, which makes it difficult to interpret some of the results obtained in lab experiments.
Orientations Futures
There are several potential future directions for research on (5,6-Dihydro-1,4-dioxin-2-yl)(4-phenylpiperazin-1-yl)methanone. One direction is to further explore its potential therapeutic uses, particularly in the treatment of drug addiction and mood disorders. Another direction is to investigate the molecular mechanisms underlying its effects on neurotransmitter systems. Finally, future research could focus on developing more potent and selective analogs of (5,6-Dihydro-1,4-dioxin-2-yl)(4-phenylpiperazin-1-yl)methanone with improved therapeutic properties.
Méthodes De Synthèse
(5,6-Dihydro-1,4-dioxin-2-yl)(4-phenylpiperazin-1-yl)methanone is synthesized by reacting 4-phenylpiperazine with 2-chloromethyl-1,4-dioxane in the presence of a base such as sodium hydride. The reaction yields (5,6-Dihydro-1,4-dioxin-2-yl)(4-phenylpiperazin-1-yl)methanone as a white solid with a melting point of 90-92°C. The purity of the compound is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
(5,6-Dihydro-1,4-dioxin-2-yl)(4-phenylpiperazin-1-yl)methanone has been extensively used in scientific research to study its potential therapeutic uses. It has been shown to have anxiolytic and antidepressant effects in animal models. (5,6-Dihydro-1,4-dioxin-2-yl)(4-phenylpiperazin-1-yl)methanone has also been studied for its potential use in treating drug addiction, as it has been shown to reduce the rewarding effects of drugs such as cocaine and methamphetamine.
Propriétés
IUPAC Name |
2,3-dihydro-1,4-dioxin-5-yl-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-15(14-12-19-10-11-20-14)17-8-6-16(7-9-17)13-4-2-1-3-5-13/h1-5,12H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRWUVNYRRGMNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=COCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5,6-Dihydro-1,4-dioxin-2-yl)(4-phenylpiperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

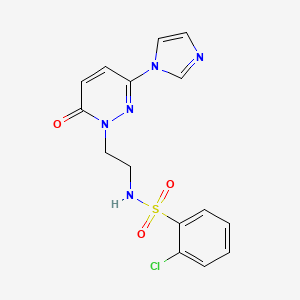
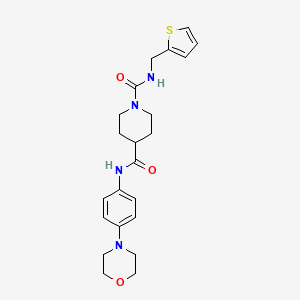
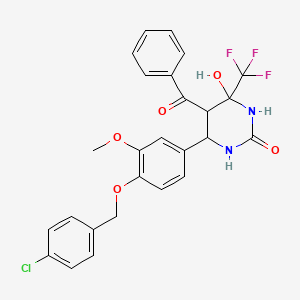
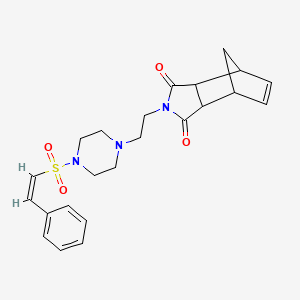
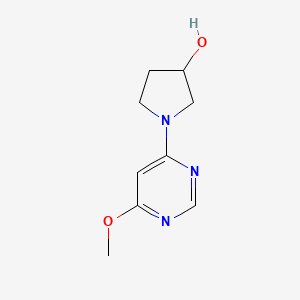
![2-Chloro-N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B2578655.png)
![N-benzyl-2-[4-(6-chloro-3-fluoropyridine-2-carbonyl)piperazin-1-yl]-2-phenylacetamide](/img/structure/B2578656.png)


![2-Ethyl-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-4-one](/img/structure/B2578660.png)
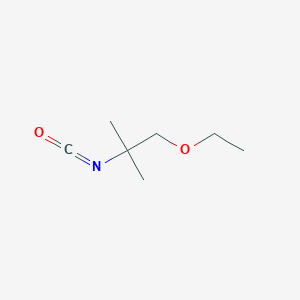
![5-Cyclopentylsulfanyl-1,3-dimethyl-7-(2-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2578665.png)

